molecular formula C41H48O11 B2886312 Manassantin B CAS No. 88497-88-5

Manassantin B

Cat. No.: B2886312
CAS No.: 88497-88-5
M. Wt: 716.8 g/mol
InChI Key: GSWZMFDCPMPHDL-FZBBBUCASA-N
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Description

Manassantin B is a naturally occurring compound isolated from the plant Saururus chinensis. It belongs to the class of lignans, which are known for their diverse biological activities. This compound has garnered significant attention due to its potent biological properties, including antiviral, anti-inflammatory, and anti-cancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Manassantin B involves several steps, starting from commercially available starting materials. The key steps include the formation of the lignan backbone through oxidative coupling reactions, followed by various functional group modifications to achieve the desired structure .

Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from Saururus chinensis. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Manassantin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Manassantin B has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying lignan biosynthesis and reactivity.

    Biology: Investigated for its role in modulating various biological pathways, including those involved in inflammation and cell proliferation.

    Medicine: Explored for its potential therapeutic effects against viral infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics

Comparison with Similar Compounds

Manassantin B is structurally and functionally similar to other lignans, such as:

This compound stands out due to its potent inhibition of nuclear factor kappa B activation and its unique ability to activate the STING/TBK-1/IRF3 pathway, making it a promising candidate for therapeutic development .

Properties

CAS No.

88497-88-5

Molecular Formula

C41H48O11

Molecular Weight

716.8 g/mol

IUPAC Name

(1R,2R)-1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol

InChI

InChI=1S/C41H48O11/c1-22-23(2)41(29-12-16-33(36(20-29)47-8)51-25(4)39(43)27-10-14-31-37(18-27)49-21-48-31)52-40(22)28-11-15-32(35(19-28)46-7)50-24(3)38(42)26-9-13-30(44-5)34(17-26)45-6/h9-20,22-25,38-43H,21H2,1-8H3/t22-,23-,24-,25-,38+,39+,40+,41+/m1/s1

InChI Key

GSWZMFDCPMPHDL-FZBBBUCASA-N

SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)OC)OC)O)OC)C

Isomeric SMILES

C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)OC)OC)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)OC)OC)O)OC)C

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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